molecular formula C10H9F3O2 B074787 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one CAS No. 1524-15-8

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one

Cat. No. B074787
CAS RN: 1524-15-8
M. Wt: 218.17 g/mol
InChI Key: LGRAOIBBJUNFDG-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one is a chemical compound with a significant role in organic synthesis and material science due to its unique trifluoromethyl group and functional groups, which enable a wide range of chemical transformations.

Synthesis Analysis

The synthesis of this compound involves reacting 4,4,4-trifluoro-3-hydroxy-1-phenylbutane-1-one with dichlorophosphines to give phosphonites, which rearrange to form tricyclic diastereoisomeric phosphoranes and finally yield diastereoisomeric oxaphospholanes upon splitting off 1,1,1-trifluoro-4-phenyl-2-butene-4-one (Ratner et al., 1997). Another synthesis approach involves an electrochemical strategy to synthesize nanoparticles via a three-component reaction of aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione, highlighting the compound's utility in nanotechnology (Goodarzi & Mirza, 2020).

Molecular Structure Analysis

Studies on copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes with various ligands have provided insights into the molecular structure of 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one derivatives, showing diverse coordination geometries and hydrogen-bonded networks, which are crucial for understanding the reactivity and interaction of this compound with metals (Perdih, 2017).

Chemical Reactions and Properties

This compound's ability to undergo various chemical reactions, such as Baeyer-Villiger oxidation and electrochemical condensations, highlights its versatility in organic synthesis. The formation of trifluoromethylated oxaphospholanes and dihydropyridine-3-carbonitriles nanoparticles underscores its reactivity and potential in creating fluorine-containing molecules and materials (Ratner et al., 1997; Goodarzi & Mirza, 2020).

Physical Properties Analysis

While specific studies on the physical properties of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one are scarce, the structural information and reactivity patterns provide insights into its physical behavior, including solubility and thermal stability, which are essential for its application in material science and organic synthesis.

Chemical Properties Analysis

The chemical properties of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one, such as its reactivity towards nucleophiles, electrophiles, and its ability to form stable complexes with metals, are crucial for its utility in synthesizing complex organic molecules and materials. The studies on its reactions and the formation of complexes with copper(II) shed light on its chemical versatility and potential applications in catalysis and material science (Perdih, 2017).

Scientific Research Applications

  • Trifluoromethylated Oxaphospholanes Synthesis : Ratner et al. (1997) discussed the synthesis of trifluoromethylated 1,2λ5σ4-oxaphospholanes using 4,4,4-trifluoro-3-hydroxy-1-phenylbutane-1-one and dichlorophosphines, revealing insights into phosphonite chemistry and molecular structures of the resulting compounds (Ratner, Lork, Pashkevich, & Röschenthaler, 1997).

  • Electrochemical Synthesis of Dihydropyridine Derivatives : Goodarzi and Mirza (2020) described an electrochemical method for synthesizing 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles using 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This method offers environmental benefits and high product yields (Goodarzi & Mirza, 2020).

  • Cinchonine-Catalyzed Aldol Reaction : Funabiki et al. (2017) explored the cinchonine-catalyzed in situ generation of trifluoroacetaldehyde from its hemiacetal, and its direct aldol reaction with 2-methoxy-1-phenylethanone, yielding 4,4,4-trifluoro-3-hydroxy-2-methoxy-1-phenylbutan-1-one (Funabiki, Yano, Hayakawa, Inuzuka, Kubota, & Matsui, 2017).

  • Novel Copper(II) and 2,2'-Biimidazole-promoted Reactions : Zhou, Zeng, and Zou (2010) developed an efficient method for reacting 4,4,4-trifluoro-1-phenylbutane-1,3-dione with iodobenzene diacetate, assisted by Cu(II) and 2,2'-biimidazole, which led to unexpected product formation (Zhou, Zeng, & Zou, 2010).

  • Synthesis of Copper(II) Complexes : Perdih (2017) reported on the preparation and molecular structures of copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes, highlighting hydrogen-bonded networks and coordination properties (Perdih, 2017).

  • One-Pot Synthesis of Triazolo[1,5-a]pyrimidine Derivatives : Li, Yao, Lei, Yu, and Tu (2011) described a one-pot synthesis of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine derivatives using 4,4,4-trifluoro-1-phenylbutane-1,3-dione, emphasizing the method's simplicity and eco-friendliness (Li, Yao, Lei, Yu, & Tu, 2011).

  • Enantioselective Synthesis of Odorants : Liang, Sun, Tian, Wang, and Sun (2013) developed an efficient and highly enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one, using asymmetric epoxidation and hydrogenolysis (Liang, Sun, Tian, Wang, & Sun, 2013).

  • Baker’s Yeast Reduction : Davoli, Forni, Moretti, Prati, and Torre (1999) obtained enantioselective Baker’s yeast reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate to produce ethyl 4,4,4-trifluoro-3-hydroxybutanoate (Davoli, Forni, Moretti, Prati, & Torre, 1999).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one” can be found on the manufacturer’s website . It is always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRAOIBBJUNFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RM Schoth, D Sevenard, K Pashkevich… - Coordination Chemistry …, 2000 - Elsevier
The role of fluorinated β-diketones, their tautomers (keto–enols) and their derivatives as reagents towards λ 3 P compounds is reviewed, including 2-trifluoroacetyl phenols, possessing …
Number of citations: 25 www.sciencedirect.com
AE Cotman, D Cahard, B Mohar - Angewandte Chemie, 2016 - Wiley Online Library
CF 3 ‐substituted 1,3‐diols were stereoselectively prepared in excellent enantiopurity and high yield from CF 3 ‐substituted diketones by using an ansa‐ruthenium(II)‐catalyzed …
Number of citations: 76 onlinelibrary.wiley.com
HY Xiong, ZY Yang, Z Chen, JL Zeng… - … –A European Journal, 2014 - Wiley Online Library
A novel copper‐catalyzed one‐pot cross‐coupling of β‐ketoacids with in situ generated trifluorodiazoethane has been developed. This reaction provides a direct and efficient method, in …
M Wawrykow - 2014 - uwspace.uwaterloo.ca
Currently, there are no reported methods in the literature for the conjugate addition of the trifluoromethyl group to α,β-unsaturated ketones. A bulk of this thesis focused on developing a …
Number of citations: 1 uwspace.uwaterloo.ca
OF Bsharat - 2016 - search.proquest.com
The asymmetric reduction of selected phenyl-ring-containing ketones by various mutants of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) was studied …
Number of citations: 0 search.proquest.com
R Tao, XJ Yin, KH Wang, YZ Niu, YL Wang… - Chinese Chemical …, 2015 - Elsevier
Exceedingly fast preparation of trifluoromethyl tertiary alcohols has been accomplished from methyl ketones and trifluoromethyl ketones under solvent free conditions by cross Aldol …
Number of citations: 7 www.sciencedirect.com
GKS Prakash, C Do, F Wang, T Mathew, GA Olah - Synthesis, 2010 - thieme-connect.com
Synthesis of trifluoromethylated cyclic ethers has been achieved via the Mitsunobu cyclodehydration of fluorinated diols with high efficacy. The methodology is found to be widely …
Number of citations: 4 www.thieme-connect.com
N Feuge, JC Namyslo, DE Kaufmann, R Wilhelm - Molecules, 2022 - mdpi.com
A Knoevenagel based redox-reaction promoted by intramolecular phosphine sources is presented for the first time. The influence of different diketones, aldehydes, bases and acids was …
Number of citations: 9 www.mdpi.com
J Nie, XJ Li, DH Zheng, FG Zhang, S Cui… - Journal of Fluorine …, 2011 - Elsevier
In the presence of saccharide-derived bifunctional amine-thiourea catalysts, the direct aldol condensation of trifluoroacetaldehyde methyl hemiacetal with aromatic ketones proceeds to …
Number of citations: 32 www.sciencedirect.com
M Ramasamy, HC Lin, SC Kuo, MT Hsieh - Synlett, 2019 - thieme-connect.com
A practical Lewis acid-catalyzed Meyer–Schuster rearrangement of fluoroalkylated propargylic alcohols, leading to a series of β-fluoroalkyl-α,β-enones, is developed. The methodology …
Number of citations: 10 www.thieme-connect.com

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